

Spectroscopic Analysis of 2-(Methylsulfonyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylsulfonyl)ethanol

Cat. No.: B046698

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-(Methylsulfonyl)ethanol**. It includes detailed experimental protocols for acquiring these spectra and presents the data in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data

The following tables summarize the ^1H NMR, predicted ^{13}C NMR, and predicted IR spectroscopic data for **2-(Methylsulfonyl)ethanol**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **2-(Methylsulfonyl)ethanol** was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
-OH	~4.9 (variable)	Singlet (broad)	1H
-CH ₂ - (adjacent to OH)	3.72	Triplet	2H
-CH ₂ - (adjacent to SO ₂)	3.25	Triplet	2H
-CH ₃	2.95	Singlet	3H

Table 1: ¹H NMR Spectroscopic Data for **2-(Methylsulfonyl)ethanol** in DMSO-d₆.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following table presents the predicted ¹³C NMR chemical shifts for **2-(Methylsulfonyl)ethanol**. These predictions are based on the expected chemical environments of the carbon atoms.

Carbon Assignment	Predicted Chemical Shift (δ) in ppm
-CH ₂ - (adjacent to OH)	55 - 65
-CH ₂ - (adjacent to SO ₂)	50 - 60
-CH ₃	40 - 50

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-(Methylsulfonyl)ethanol**.

Infrared (IR) Spectroscopy (Predicted)

The predicted significant absorption bands in the infrared spectrum of **2-(Methylsulfonyl)ethanol** are listed below. The positions are given in wavenumbers (cm⁻¹).

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3500 - 3200	Strong, Broad
C-H stretch (alkane)	3000 - 2850	Medium to Strong
S=O stretch (sulfone)	1350 - 1300 and 1160 - 1120	Strong
C-O stretch (alcohol)	1260 - 1000	Strong

Table 3: Predicted Infrared (IR) Spectroscopic Data for **2-(Methylsulfonyl)ethanol**.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR and IR spectra of a compound such as **2-(Methylsulfonyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **2-(Methylsulfonyl)ethanol**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample in the NMR magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Acquire the ^1H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

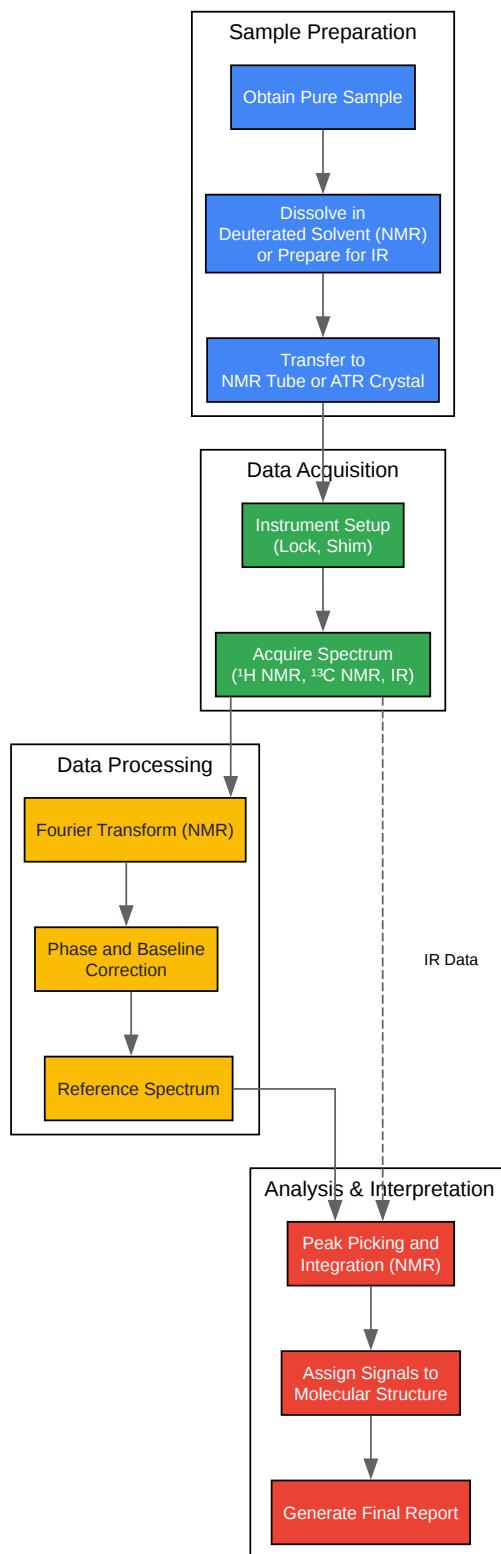
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the absorptive mode.
 - Perform baseline correction to obtain a flat baseline.
 - Integrate the peaks to determine the relative ratios of the different types of protons.

2.1.2. ^{13}C NMR Spectroscopy

- Sample Preparation:
 - Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg of **2-(Methylsulfonyl)ethanol** in 0.7 mL of deuterated solvent.
- Instrument Setup and Data Acquisition:
 - Follow the same initial setup steps as for ^1H NMR (locking and shimming).
 - Select a ^{13}C NMR experiment, typically a proton-decoupled experiment to simplify the spectrum to single lines for each unique carbon.
 - Set the spectral width to encompass the expected range of ^{13}C chemical shifts (typically 0-220 ppm).

- Acquire the spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Process the data similarly to the ^1H NMR spectrum (Fourier transform, phasing, and baseline correction).
 - Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy


This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for obtaining the IR spectrum of a liquid or solid sample.

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
- Instrument Setup and Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
 - Place a small drop of liquid **2-(Methylsulfonyl)ethanol** directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the ATR's pressure arm to ensure good contact.
 - Acquire the sample spectrum. Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the major absorption bands and record their positions in wavenumbers (cm^{-1}).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

A flowchart illustrating the key stages of spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Methylsulfonyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046698#spectroscopic-data-of-2-methylsulfonyl-ethanol-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com